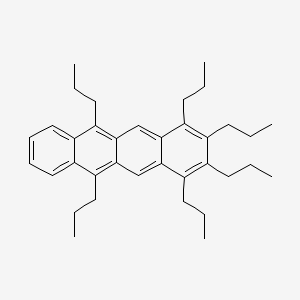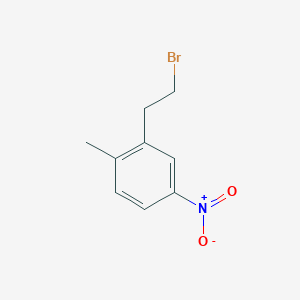
1,2,3,4,6,11-Hexapropylnathpthacene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3,4,6,11-Hexapropylnathpthacene is a polycyclic aromatic hydrocarbon with the molecular formula C36H48 It is a derivative of naphthacene, where six propyl groups are attached to the naphthacene core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4,6,11-Hexapropylnathpthacene typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation followed by a Clemmensen reduction. The general steps are as follows:
Friedel-Crafts Acylation: This step involves the acylation of naphthacene using propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Clemmensen Reduction: The acylated product is then subjected to Clemmensen reduction, which converts the acyl groups to propyl groups using zinc amalgam and hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1,2,3,4,6,11-Hexapropylnathpthacene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting any double bonds to single bonds.
Substitution: Electrophilic substitution reactions can occur, where the propyl groups can be replaced by other functional groups using reagents like halogens or nitro compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated or nitro-substituted derivatives.
Aplicaciones Científicas De Investigación
1,2,3,4,6,11-Hexapropylnathpthacene has several applications in scientific research:
Chemistry: Used as a model compound in studying polycyclic aromatic hydrocarbons and their reactivity.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug delivery systems due to its hydrophobic nature.
Industry: Utilized in the development of organic semiconductors and light-emitting diodes (LEDs).
Mecanismo De Acción
The mechanism of action of 1,2,3,4,6,11-Hexapropylnathpthacene involves its interaction with molecular targets through hydrophobic interactions and π-π stacking. These interactions can affect the function of biological macromolecules, potentially leading to changes in cellular processes. The pathways involved may include signal transduction and gene expression modulation.
Comparación Con Compuestos Similares
Similar Compounds
1,2,3,4-Tetraphenylnaphthalene: Another polycyclic aromatic hydrocarbon with phenyl groups instead of propyl groups.
5,6,11,12-Tetraphenylnaphthacene:
Uniqueness
1,2,3,4,6,11-Hexapropylnathpthacene is unique due to its specific substitution pattern with propyl groups, which imparts distinct physical and chemical properties compared to its phenyl-substituted counterparts. This uniqueness makes it valuable for specific applications in organic electronics and materials science.
Propiedades
Fórmula molecular |
C36H48 |
|---|---|
Peso molecular |
480.8 g/mol |
Nombre IUPAC |
1,2,3,4,6,11-hexapropyltetracene |
InChI |
InChI=1S/C36H48/c1-7-15-25-26(16-8-2)28(18-10-4)34-24-36-30(20-12-6)32-22-14-13-21-31(32)29(19-11-5)35(36)23-33(34)27(25)17-9-3/h13-14,21-24H,7-12,15-20H2,1-6H3 |
Clave InChI |
PCSPYPYSVWGSOB-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=C2C=C3C(=CC2=C(C4=CC=CC=C41)CCC)C(=C(C(=C3CCC)CCC)CCC)CCC |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(3-Nitroquinolin-4-yl)amino]butan-1-ol](/img/structure/B8547037.png)

![1-Chloro-4-[(5,5-dichloro-3,3-dimethylpent-4-en-1-yl)oxy]benzene](/img/structure/B8547049.png)


![2-{[4-(Ethenyloxy)butoxy]methyl}oxirane](/img/structure/B8547091.png)
![ethyl 2-[5-(tetrazol-1-yl)pyrazin-2-yl]acetate](/img/structure/B8547095.png)

![methyl 2-amino-3-chloro-5-{N-[5-cyclopropyl-2-(4-fluorophenyl)-3-(methylcarbamoyl)-1-benzofuran-6-yl]methanesulfonamido}benzoate](/img/structure/B8547097.png)


